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Compound of Interest

Compound Name:
tert-Butyl 5-Nitro-1H-indazole-1-

carboxylate

Cat. No.: B165902 Get Quote

tert-Butyl 5-nitro-1H-indazole-1-carboxylate, bearing the CAS number 129488-09-1, is a

pivotal chemical intermediate in the field of medicinal chemistry and drug development. Its

indazole core is a recognized pharmacophore present in numerous kinase inhibitors, making

this compound a valuable building block for the synthesis of targeted therapeutics, particularly

in oncology. The strategic placement of the nitro group and the N-1 tert-butyloxycarbonyl (Boc)

protecting group allows for versatile chemical modifications, enabling the construction of

diverse molecular libraries for drug discovery programs. This guide provides a comprehensive

technical overview of its characterization, from its fundamental properties to detailed analytical

methodologies.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of tert-butyl 5-nitro-1H-indazole-
1-carboxylate is essential for its handling, reaction optimization, and purification.
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Property Value Source

CAS Number 129488-09-1 [1][2]

Molecular Formula C₁₂H₁₃N₃O₄ [1][2]

Molecular Weight 263.25 g/mol [1][2]

Appearance Expected to be a solid General knowledge

Purity Typically ≥98% [2]

Storage Temperature Ambient Storage [2]

InChI Key
YXAJFAVMXBRTMU-

UHFFFAOYSA-N
[1][2]

The Strategic Importance of the N-Boc Protecting
Group
The tert-butyloxycarbonyl (Boc) group plays a crucial role in the synthetic utility of this

molecule. It serves to protect the N-1 position of the indazole ring, preventing its participation in

undesired side reactions during subsequent chemical transformations at other positions of the

molecule. This protection is advantageous due to its stability in a wide range of reaction

conditions and its facile removal under mild acidic conditions, which preserves the integrity of

the target molecule.

Synthesis and Purification: A Methodological
Approach
While a specific synthesis for tert-butyl 5-nitro-1H-indazole-1-carboxylate is not readily

available in the reviewed literature, a reliable protocol can be adapted from the synthesis of

structurally similar compounds, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

The general strategy involves the protection of the indazole nitrogen with a Boc group.

Experimental Protocol: N-Boc Protection of 5-nitro-1H-
indazole
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve

5-nitro-1H-indazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane

(DCM) or tetrahydrofuran (THF).

Addition of Base: Add a non-nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP)

(1 equivalent), to the solution.

Introduction of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this

cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24

hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., ethyl acetate/hexanes).

Workup: Upon completion, dilute the reaction mixture with the solvent used and wash

sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-nitro-1H-indazole-1-
carboxylate.

Synthesis Workflow
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Caption: Synthetic workflow for the N-Boc protection of 5-nitro-1H-indazole.

Analytical Characterization: A Multi-Technique
Approach
The comprehensive characterization of tert-butyl 5-nitro-1H-indazole-1-carboxylate relies on

a combination of spectroscopic and chromatographic techniques to confirm its identity, purity,

and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons of the indazole ring and the nine equivalent protons of

the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons will

confirm the substitution pattern on the benzene ring. Based on the structure, one would

anticipate signals in the aromatic region (typically 7.0-9.0 ppm) and a sharp singlet for the

tert-butyl group around 1.7 ppm.[3]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon

framework of the molecule. It should display signals for the carbonyl carbon of the Boc group

(around 150-160 ppm), the quaternary and methine carbons of the indazole ring, and the

carbons of the tert-butyl group.[3]

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to

gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) is

particularly valuable for confirming the elemental composition. The expected molecular ion

peak [M+H]⁺ would be at m/z 264.0982, corresponding to the formula C₁₂H₁₄N₃O₄⁺.

High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-

phase HPLC method would typically be employed.
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Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic

acid).

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

A successful purification and analysis would yield a single major peak in the chromatogram,

indicating a high degree of purity.
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Caption: Analytical workflow for the characterization of the title compound.

Role in Drug Discovery: A Building Block for Kinase
Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in

the core of various kinase inhibitors. The 5-nitro group on tert-butyl 5-nitro-1H-indazole-1-
carboxylate can be readily reduced to an amino group, which then serves as a handle for

further chemical modifications, such as amide bond formation or participation in cross-coupling

reactions. This allows for the introduction of diverse side chains to explore the structure-activity

relationship (SAR) and optimize the potency and selectivity of the final drug candidates. For
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instance, derivatives of this compound can be utilized in the synthesis of inhibitors for kinases

such as Akt, which are critical nodes in cell signaling pathways often dysregulated in cancer.

Conclusion
tert-Butyl 5-nitro-1H-indazole-1-carboxylate is a fundamentally important intermediate for

the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors. A

comprehensive characterization, employing a suite of analytical techniques including NMR,

MS, and HPLC, is paramount to ensure its quality and suitability for downstream applications in

drug discovery and development. The methodologies and insights provided in this guide offer a

robust framework for researchers and scientists working with this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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